Pentacynium bis(methyl sulfate)

Overview

Description

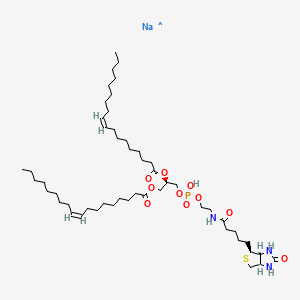

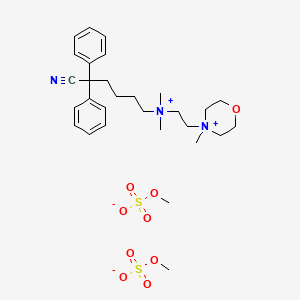

Pentacynium Bis(methylsulfate) is a chemical compound with the molecular formula C29H45N3O9S2 and a molecular weight of 643.81 . Its percent composition is C 54.10%, H 7.05%, N 6.53%, O 22.37%, S 9.96% .

Molecular Structure Analysis

The molecular structure of Pentacynium Bis(methylsulfate) is defined by its molecular formula C29H45N3O9S2 . Further details about its structural analysis are not available in the retrieved resources.Physical And Chemical Properties Analysis

Pentacynium Bis(methylsulfate) has a molecular weight of 643.81 . The percent composition is C 54.10%, H 7.05%, N 6.53%, O 22.37%, S 9.96% . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Methylation Studies : Methylation of coordinated heterocyclic thioamide ligands using dimethyl sulfate has been explored in copper(II) complexes. This process involves forming copper(II) complexes with N-phenylbenzimidazole-2-(S-methylcarboisothioamide) and is significant for understanding the mechanisms of methylation in organometallic chemistry (Ranskii & Panasyuk, 2002).

Catalytic Systems and Ionic Liquids : Research into ionic liquids and catalytic systems has shown that compounds like N-pentyl-4-methylpyridinium bromide can form pyridinium salts with significant yields. These salts are used in catalytic systems for synthesizing boronate esters via hydroboration reactions, indicating the utility of similar compounds in catalytic processes (Zhu et al., 2012).

Complexation of Anions : Utilizing click chemistry and methylation, triazolium motifs have been designed as tridentate "ligands" that bind sulfate ions through hydrogen bonding and electrostatic interactions. This study demonstrates the potential of methylated compounds in anion complexation and could have implications for designing novel ion receptors (Schulze et al., 2010).

Sulfoglycolipids in Biological Systems : Studies on bis-sulfated tetraglycosylceramides in rat kidney have revealed the presence of novel sulfoglycolipids, providing insights into the biochemical role of sulfated glycolipids in biological systems. Methylation analysis played a key role in determining the structure of these compounds, highlighting the relevance of methylated compounds in biological research (Tadano et al., 1982).

DNA Methylation Mapping : Advanced techniques for detecting methylated cytosines in DNA have been developed, enabling the study of DNA methylation patterns from small quantities of DNA. This research is crucial for understanding the role of DNA methylation in gene control, development, aging, and cancer (Clark et al., 1994).

properties

IUPAC Name |

(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O.2CH4O4S/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;2*1-5-6(2,3)4/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H3,(H,2,3,4)/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTOCSZNTPWKMI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-].COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacynium bis(methyl sulfate) | |

CAS RN |

3810-83-1 | |

| Record name | Pentacynium bis(methyl sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACYNIUM BIS(METHYL SULFATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0S95LVC4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

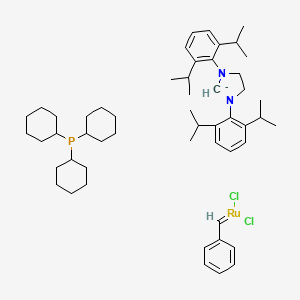

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)